N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, acetylphenyl, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Coupling Reaction: The final step involves coupling the acetylphenyl-thiazole intermediate with benzamide under conditions that promote the formation of the desired ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that thiazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities. Therefore, this compound is explored for its potential as a lead compound in drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes, due to its stable and functionalizable structure.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl and phenyl groups can enhance binding affinity and specificity to these targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)benzamide
- N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
Uniqueness
Compared to similar compounds, N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide stands out due to the presence of both acetyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups around the thiazole ring can lead to unique interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C24H18N2O2S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C24H18N2O2S/c1-17(27)18-12-14-21(15-13-18)26-22(19-8-4-2-5-9-19)16-29-24(26)25-23(28)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
YAXXSFBHJGTCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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